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This table summarizes key quantitative data from phase 2 clinical trials of videfludimus calcium in different

forms of multiple sclerosis.

Clinical Trial / Indication Key Efficacy Endpoints & Results Key Safety Findings

| Phase 2 EMPhASIS Trial (Relapsing-Remitting MS) [1] [2] | Cumulative CUA Lesions (24 wks): °
Placebo: 5.8 (95% CI 4.1-8.2) » 10 mg: 5.9 (95% CI 3.9-9.0) * 30 mg: 1.4 (95% CI 0.9-2.1) - 76% reduction
vs. placebo ¢ 45 mg: 1.7 (95% CI 1.1-2.5) - 71% reduction vs. placebo Long-term (144 wks): * 92.7% of
patients free of 24-week Confirmed Disability Worsening (CDW) [2] | Treatment-Emergent Adverse
Events (TEAEs): * Placebo: 43% ¢ Any vidofludimus dose: 37% Discontinuation: Low rates in long-term
extension (approx. 6.4% annualized) [1] [3] | | Phase 2 CALLIPER Trial (Progressive MS) [3] [4] [5] | 24-
week CDW (Overall PMS): ¢ 23.8% relative risk reduction (HR 0.762) 24-week CDW (PPMS subgroup):
* 30-33.7% relative risk reduction (HR 0.663-0.687) MRI (Thalamic Volume): * 20% reduced annualized
atrophy rate vs. placebo | TEAEs: ¢ Vidofludimus calcium: 69.4% < Placebo: 68.5% Serious AEs: *
Vidofludimus calcium: 8.1% < Placebo: 6.5% No new safety signals were observed [5] | | COMPONENT
Trial (Rheumatoid Arthritis) [6] | (Safety-focused analysis; primary efficacy endpoint not met) | Rates of
known teriflunomide AEs (e.g., diarrhea, alopecia, neutropenia, elevated liver enzymes) were similar

to placebo. |

Key Experimental Protocols
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To assess the quality of the data, here are the methodologies for the key clinical trials cited:

e EMPhASIS Trial (Phase 2, RRMS) Design [1]:

o Design: Randomized, double-blind, placebo-controlled, multicenter.

o Participants: 268 patients with RRMS, aged 18-55, with =2 relapses in the last 2 years (or =1
in the last year) and =1 gadolinium-enhancing brain lesion.

o Intervention: Daily oral vidofludimus calcium (10 mg, 30 mg, 45 mg) or placebo for 24 weeks.

o Primary Endpoint: Cumulative number of combined unique active (CUA) lesions on MRI at
week 24.

o Key Secondary Endpoints: Time-to-first-relapse, confirmed disability worsening (CDW),
safety.

e CALLIPER Trial (Phase 2, Progressive MS) Design [3] [5]:

o Design: Double-blind, placebo-controlled, exploratory.

o Participants: 467 patients with progressive MS (Primary PPMS and non-active SPMS).

o Intervention: 45 mg daily vidofludimus calcium or placebo for up to 120 weeks.

o Primary Endpoints: Percent brain volume change (PBVC, exploratory MRI endpoint) and 24-
week CDW on a composite of EDSS, 9-Hole Peg Test, and Timed 25-Foot Walk.

Proposed Mechanisms of Action

Vidofludimus calcium has a proposed dual mechanism of action, which differentiates it from first-

generation DHODH inhibitors. The diagram below illustrates these pathways.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11087024/
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://imux.com/immunic-presented-key-vidofludimus-calcium-data-at-the-41st-congress-of-ectrims-highlighting-its-potential-in-multiple-sclerosis/
https://www.neurologylive.com/view/vidofludimus-calcium-demonstrates-therapeutic-potential-latest-phase-2-calliper-trial-data-progressive-multiple-sclerosis
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

[ Vidofludimus Calcium j

Mechanism 1

Nurrl Activation

DHODH Inhibition

Promotes neuronal
survival & function

Blocks de novo Suppresses NF-kB-driven

pyrimidine synthesis neuroinflammation
Reduces proliferation of Neuroprotective effect
activated T and B cells P

[ Anti-inflammatory effect j

Click to download full resolution via product page

The diagram illustrates the two primary mechanisms of vidofludimus calcium:

¢ DHODH Inhibition: The drug inhibits the dihydroorotate dehydrogenase (DHODH) enzyme, which is
the rate-limiting step in the de novo pyrimidine synthesis pathway [1] [7]. This selectively impairs the
proliferation of activated T and B lymphocytes, which rely on this pathway, leading to an anti-
inflammatory effect [1].

e Nurrl Activation: It also acts as an agonist for the nuclear receptor-related 1 (Nurrl) transcription
factor [3]. This activity is believed to suppress neuroinflammation and promote neuronal survival,
representing a potential neuroprotective mechanism [4].

Differentiation from Other DHODH Inhibitors

Vidofludimus calcium is a next-generation DHODH inhibitor designed to overcome the limitations of older

drugs in its class, such as teriflunomide (the active metabolite of leflunomide).
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¢ Improved Selectivity and Preclinical Profile: Preclinical studies indicate vidofludimus is 2.6 times
more potent in inhibiting human DHODH than teriflunomide. It also demonstrated greater efficacy in
inhibiting T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines like IL-17 and
IFN-y [7]. It is chemically distinct, which may contribute to its differentiated safety profile by avoiding
off-target kinase inhibition [1].

e More Favorable Safety and Tolerability: Clinical trials across multiple indications (MS, RA) have
consistently shown a safety profile where the incidence of known DHODH inhibitor-associated
adverse events (e.g., diarrhea, alopecia, elevated liver enzymes) is similar to placebo [1] [6]. This
contrasts with the known safety concerns and boxed warnings for severe liver injury associated with
leflunomide/teriflunomide [6].

Current Development Status and Future Directions

¢ Relapsing MS: The phase 3 ENSURE program (two identical trials, ENSURE-1 and ENSURE-2) is
fully enrolled and ongoing. A recent interim futility analysis supported continuation without
modifications. Top-line data is expected by the end of 2026 [3] [8].

¢ Progressive MS: Based on the positive Phase 2 CALLIPER data, Immunic plans to discuss a phase
3 registration trial program for progressive MS with health authorities [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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